Cdc25A (80-93) (human)

Description

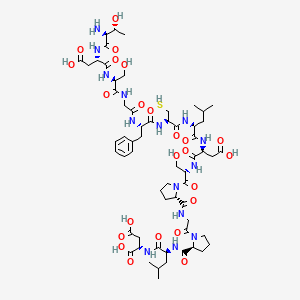

Properties

Molecular Formula |

C60H90N14O24S |

|---|---|

Molecular Weight |

1423.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1 |

InChI Key |

MISDPONGDAVIAY-KKXVGTAUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the Cdc25A (80-93) Fragment in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a pivotal role in orchestrating the transitions between cell cycle phases, most notably the G1/S transition. It functions by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), thereby activating them and promoting cell cycle progression.[1][2][3] Given its critical role, the activity and abundance of Cdc25A are tightly regulated. Dysregulation of Cdc25A is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.[4][5] This technical guide focuses on a specific, functionally significant region of the Cdc25A protein: the amino acid fragment spanning residues 80-93. This peptide fragment is central to the primary mechanism of Cdc25A regulation—ubiquitin-mediated proteasomal degradation—and thus holds significant implications for cell cycle control and oncogenesis.

The Cdc25A (80-93) Fragment: A Hub for Degradation Signaling

The Cdc25A (80-93) fragment is not an independent functional unit in the traditional sense of having catalytic activity. Instead, its critical role lies in serving as a recognition motif, or "phosphodegron," for the SCF/β-TrCP E3 ubiquitin ligase complex. This complex targets Cdc25A for ubiquitination and subsequent degradation by the proteasome. This degradation is a key mechanism for halting cell cycle progression in response to DNA damage and for maintaining the proper timing of cell cycle transitions.

The amino acid sequence of the human Cdc25A (80-93) fragment is DSGFCLDSPLDLSP . Within this sequence, two serine residues, at positions 82 and 88, are of paramount importance. The phosphorylation of these serines is a prerequisite for the binding of β-TrCP, the substrate recognition subunit of the SCF complex.

Signaling Pathway for Cdc25A Degradation Mediated by the (80-93) Fragment

The degradation of Cdc25A is a multi-step process involving a cascade of phosphorylation events that prime the 80-93 region for β-TrCP recognition. Several key kinases are involved in this regulatory network:

-

Checkpoint Kinase 1 (Chk1): Following DNA damage, Chk1 is activated and phosphorylates Cdc25A on multiple residues, including Serine 76, which is in close proximity to the 80-93 region. This "priming" phosphorylation is thought to facilitate subsequent phosphorylation events within the degron.

-

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β also phosphorylates Serine 76, contributing to the priming of the phosphodegron.

-

Casein Kinase 1α (CK1α): Following the priming phosphorylation at Serine 76, CK1α can then phosphorylate Serine 82 within the DSG motif.

The sequential phosphorylation of these serine residues creates a binding site for β-TrCP. Once bound, the SCF complex polyubiquitinates Cdc25A, marking it for destruction by the 26S proteasome. This rapid degradation of Cdc25A leads to the accumulation of inhibitory phosphorylation on its CDK targets, resulting in cell cycle arrest.

Quantitative Data on the Cdc25A (80-93) Fragment

While extensive research has elucidated the qualitative aspects of the Cdc25A (80-93) fragment's function, specific quantitative data, such as binding affinities and inhibitory concentrations, are less commonly reported in the literature. The following table summarizes the available information.

| Parameter | Value | Cell/System | Comments |

| Phosphorylation Sites | Serine 82, Serine 88 | Human Cdc25A | Essential for β-TrCP recognition. |

| Kinases Involved | Chk1, GSK-3β, CK1α | Human cells | Phosphorylate the degron and surrounding region. |

| E3 Ubiquitin Ligase | SCF/β-TrCP | Human cells | Recognizes the phosphorylated 80-93 region. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Cdc25A (80-93) fragment.

In Vitro Ubiquitination Assay

This assay is used to determine if a protein is a substrate for a specific E3 ubiquitin ligase and to identify the domains required for this interaction. A synthetic Cdc25A (80-93) peptide can be used in competition assays to inhibit the ubiquitination of full-length Cdc25A.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Immunopurified SCF/β-TrCP complex

-

In vitro translated and 35S-labeled full-length Cdc25A

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.6 mM DTT)

-

Synthetic Cdc25A (80-93) peptide (phosphorylated and non-phosphorylated versions)

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

Set up the ubiquitination reaction mixture in a total volume of 20 µL:

-

1 µL E1 enzyme (50 nM final)

-

1 µL E2 enzyme (250 nM final)

-

2 µL 10x Ubiquitination buffer

-

1 µL Ubiquitin (10 µg)

-

1 µL ATP (2 mM final)

-

2 µL 35S-labeled Cdc25A substrate

-

Variable amounts of synthetic Cdc25A (80-93) peptide for competition experiments.

-

Add immunopurified SCF/β-TrCP complex to initiate the reaction.

-

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the ubiquitinated Cdc25A. A ladder of higher molecular weight bands indicates polyubiquitination.

Peptide Pull-Down Assay

This assay is used to demonstrate a direct interaction between the Cdc25A (80-93) peptide and β-TrCP.

Materials:

-

Synthetic biotinylated Cdc25A (80-93) peptide (phosphorylated and non-phosphorylated)

-

Streptavidin-coated magnetic beads

-

Cell lysate containing overexpressed or endogenous β-TrCP

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Western blotting reagents and anti-β-TrCP antibody

Procedure:

-

Incubate the biotinylated Cdc25A (80-93) peptide with streptavidin-coated magnetic beads for 1 hour at 4°C with rotation to allow for binding.

-

Wash the beads three times with wash buffer to remove unbound peptide.

-

Add cell lysate to the peptide-bound beads and incubate for 2-4 hours at 4°C with rotation to allow for protein-peptide interaction.

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluate by Western blotting using an anti-β-TrCP antibody to detect the interaction.

Conclusion and Future Directions

The Cdc25A (80-93) fragment is a critical regulatory element that governs the stability of the Cdc25A protein. Its role as a phosphodegron for the SCF/β-TrCP ubiquitin ligase complex places it at the heart of the cellular response to DNA damage and the precise control of cell cycle progression. Understanding the intricate details of the phosphorylation events and the subsequent recognition by β-TrCP provides a valuable platform for the development of novel cancer therapeutics.

Future research in this area could focus on:

-

Quantitative analysis: Determining the precise binding affinities of the mono- and di-phosphorylated Cdc25A (80-93) peptides to β-TrCP to better understand the binding kinetics.

-

Small molecule inhibitors: Designing small molecules that mimic the phosphorylated Cdc25A (80-93) peptide to act as competitive inhibitors of the Cdc25A-β-TrCP interaction, thereby stabilizing Cdc25A. Conversely, developing molecules that enhance this interaction could be a strategy to promote Cdc25A degradation in cancer cells where it is overexpressed.

-

Therapeutic peptides: Investigating the potential of delivering synthetic, phosphorylated Cdc25A (80-93) peptides into cells to modulate Cdc25A degradation pathways.

References

- 1. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 2. β-TrCP recognizes a previously undescribed nonphosphorylated destruction motif in Cdc25A and Cdc25B phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Cdc25A by beta-TrCP during S phase and in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Cdc25A (80-93) Peptide: A Substrate for Key Cell Cycle Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cell division cycle 25A (Cdc25A) phosphatase is a critical regulator of cell cycle progression, promoting entry into both S phase and mitosis through the activation of cyclin-dependent kinases (CDKs). Its activity is tightly controlled by a variety of post-translational modifications, most notably phosphorylation. The N-terminal regulatory domain of Cdc25A contains numerous phosphorylation sites that are targeted by upstream kinases, leading to either activation, inhibition, or ubiquitin-mediated degradation of Cdc25A. The peptide sequence spanning amino acids 80-93 of human Cdc25A is a key region in this regulatory network, serving as a substrate for crucial cell cycle checkpoint kinases. This technical guide provides a comprehensive overview of the kinases known to phosphorylate this peptide region, details of the involved signaling pathways, and protocols for relevant in vitro kinase assays.

Kinases Targeting the Cdc25A (80-93) Region

The primary kinases identified to phosphorylate the Cdc25A protein, with specific relevance to the 80-93 amino acid region, are Checkpoint Kinase 1 (Chk1) and Casein Kinase 1α (CK1α).

Checkpoint Kinase 1 (Chk1): A serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage checkpoint. In response to DNA damage, Chk1 is activated by the ATR kinase and subsequently phosphorylates a range of substrates, including Cdc25A, to induce cell cycle arrest.

Casein Kinase 1α (CK1α): A ubiquitously expressed serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythms, and the regulation of protein stability. CK1α often acts in a hierarchical manner, phosphorylating substrates that have been "primed" by other kinases.

Signaling Pathway

The phosphorylation of Cdc25A in the vicinity of the 80-93 region is a key event in the DNA damage response pathway, leading to its degradation and subsequent cell cycle arrest. This process involves a hierarchical phosphorylation cascade.

Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates Chk1. Activated Chk1 then phosphorylates Cdc25A on several residues, including Serine 76 (S76). This phosphorylation event at S76 acts as a priming step, creating a recognition site for Casein Kinase 1α (CK1α). CK1α then phosphorylates Cdc25A at Serine 79 (S79) and Serine 82 (S82), the latter of which lies within the 80-93 peptide sequence.[1][2] This dual phosphorylation creates a binding site for the β-TrCP subunit of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex. The subsequent ubiquitination of Cdc25A targets it for rapid degradation by the proteasome, leading to the inactivation of CDKs and cell cycle arrest.

Data Presentation

Quantitative Kinase Activity Data

| Kinase | Peptide Substrate | Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Chk1 | Cdc25C (209-220) | K-K-K-V-R-S-G-L-Y-R-S-P | ~2.7 | - | - | [3] |

| CK1α | β-catenin (38-61) | K-G-H-S-S-G-S-H-H-S-S-H-S-G-S-S-G-T-G-S-S-S-S-G | 676 | - | - | [4] |

Note: The provided Km value for Chk1 is an approximation from graphical data in the cited reference. The absence of kcat values prevents a direct comparison of catalytic efficiency. The data for CK1α was determined in the presence of 100 µM ATP.

Kinase Substrate Recognition Motifs

| Kinase | Consensus Motif | Key Features | Reference |

| Chk1 | Hyd-X-R-X-X-S/T | Hydrophobic residue at -5, Arginine at -3 relative to the phosphorylation site (). | [3] |

| CK1α | pS/pT-X-X-S/T* or D/E-X-X-S/T* | Often requires a "priming" phosphate or an acidic residue at the -3 position. | [2] |

Experimental Protocols

In Vitro Chk1 Kinase Assay with Cdc25A (80-93) Peptide

This protocol is adapted from standard Chk1 kinase assays and can be optimized for the specific peptide substrate.

1. Materials:

-

Recombinant active Chk1 kinase

-

Cdc25A (80-93) peptide (e.g., Ac-DSGFCLDSPLD-NH2)

-

Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP (10 mM stock)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

2. Procedure:

-

Prepare a master mix containing kinase buffer, DTT, and any other required cofactors.

-

Prepare the peptide substrate solution in kinase buffer to the desired concentrations.

-

Prepare the ATP solution by mixing [γ-32P]ATP and cold ATP to achieve the desired final concentration and specific activity.

-

In a microcentrifuge tube, combine the master mix, peptide substrate, and recombinant Chk1 kinase. Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Rinse the papers with acetone and let them air dry.

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

In Vitro CK1α Kinase Assay with Cdc25A (80-93) Peptide

This protocol is adapted from standard CK1α kinase assays. Note that CK1α may require a primed substrate for optimal activity. Therefore, a version of the Cdc25A peptide with a pre-phosphorylated Serine at the position corresponding to S76 of the full-length protein could be used.

1. Materials:

-

Recombinant active CK1α kinase

-

Cdc25A (80-93) peptide (and a pS76-primed version if required)

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

[γ-32P]ATP

-

Cold ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

2. Procedure:

-

Follow the same general procedure as for the Chk1 kinase assay.

-

If using a primed substrate, ensure the peptide is correctly synthesized and purified.

-

The optimal reaction conditions (e.g., incubation time, enzyme concentration) may need to be determined empirically.

Conclusion

The Cdc25A (80-93) peptide and its surrounding region represent a critical hub for the regulation of Cdc25A stability and function. It is a direct or indirect substrate for the key checkpoint kinase Chk1 and the pleiotropic kinase CK1α. The hierarchical phosphorylation of this region provides a clear mechanism for the integration of DNA damage signals into the cell cycle machinery. While specific kinetic data for the phosphorylation of the isolated 80-93 peptide is currently lacking in the literature, the established signaling pathway and the availability of robust in vitro assay protocols provide a strong foundation for further investigation into the precise molecular mechanisms governing Cdc25A regulation. Such studies are crucial for the development of novel therapeutic strategies targeting cell cycle checkpoints in cancer and other proliferative diseases.

References

- 1. Casein Kinase 1 Functions as both Penultimate and Ultimate Kinase in Regulating Cdc25A Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Human Cdc25A (80-93) Peptide and Its Role in Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a pivotal role in the regulation of the eukaryotic cell cycle. By removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), Cdc25A activates these crucial enzymes, thereby driving the transitions from G1 to S phase and from G2 to M phase.[1][2][3] Its overexpression is a frequent observation in a multitude of human cancers and is often correlated with poor prognosis, establishing Cdc25A as a significant proto-oncogene and a compelling target for anticancer therapies.[1][4] This technical guide delves into a specific region of the human Cdc25A protein, the peptide spanning amino acid residues 80-93, to elucidate its structure, function, and potential role in the complex process of tumorigenesis.

The human Cdc25A protein is a 524-amino acid polypeptide characterized by a highly conserved C-terminal catalytic domain and a less conserved N-terminal regulatory domain.[1][4] The N-terminal domain is a hub of post-translational modifications, including phosphorylation, which critically regulates the protein's stability, subcellular localization, and interaction with other proteins.[1][5] The peptide of interest, Cdc25A (80-93), resides within this vital regulatory region.

Amino Acid Sequence of Human Cdc25A (80-93):

The primary sequence of the human Cdc25A (80-93) peptide, derived from the full-length protein sequence (UniProt Accession: P30304), is as follows:

Asp-Ser-Gly-Ser-Pro-Gln-Pro-Ser-Pro-Leu-Asn-Arg-Glu-Thr

This 14-amino acid sequence is situated within a region of the N-terminal domain that is subject to regulatory phosphorylation, suggesting its involvement in the intricate control of Cdc25A function.

Molecular Mechanisms and Signaling Pathways

The Cdc25A (80-93) peptide is an integral part of the N-terminal regulatory domain of the full-length Cdc25A protein. This domain does not possess catalytic activity itself but is crucial for modulating the phosphatase activity of the C-terminal domain. The region encompassing residues 80-93 is implicated in the regulation of Cdc25A stability and its interaction with other signaling molecules, thereby influencing downstream pathways that govern cell proliferation and survival.

Cdc25A exerts its primary oncogenic effects by dephosphorylating and activating key cell cycle kinases, including CDK4, CDK6, and CDK2.[1] This activation leads to the phosphorylation of the retinoblastoma protein (Rb), releasing the E2F transcription factor to initiate the expression of genes required for DNA replication and S-phase entry. The dysregulation of this pathway is a hallmark of many cancers.

Below is a diagram illustrating the central role of Cdc25A in cell cycle progression.

Experimental Protocols

While specific experimental data for the isolated Cdc25A (80-93) peptide is not extensively available in the public domain, its function can be inferred and studied through various established molecular and cellular biology techniques that probe the full-length Cdc25A protein. Below are detailed methodologies for key experiments relevant to investigating the role of the Cdc25A (80-93) region.

Site-Directed Mutagenesis and Phenotypic Analysis

Objective: To assess the functional importance of specific residues within the 80-93 region of Cdc25A in cellular proliferation and transformation.

Methodology:

-

Plasmid Preparation: Obtain a mammalian expression vector containing the full-length human Cdc25A cDNA.

-

Mutagenesis: Introduce point mutations (e.g., alanine scanning) or deletions within the 80-93 coding sequence using a site-directed mutagenesis kit. For example, mutate key serine or threonine residues to alanine to prevent potential phosphorylation.

-

Sequence Verification: Confirm the desired mutations and the integrity of the rest of the Cdc25A coding sequence by Sanger sequencing.

-

Cell Culture and Transfection: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) and transfect with either wild-type Cdc25A, the generated Cdc25A mutants, or an empty vector control.

-

Proliferation Assay:

-

Seed transfected cells at a low density.

-

At various time points (e.g., 24, 48, 72 hours), quantify cell number using a cell counter or a viability assay such as MTT or WST-1.

-

Compare the growth rates of cells expressing wild-type Cdc25A versus the mutants.

-

-

Colony Formation Assay:

-

Plate a low number of transfected cells in a six-well plate.

-

Culture for 10-14 days until visible colonies form.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to assess the long-term proliferative and survival capacity.

-

-

Western Blot Analysis: Confirm the expression of wild-type and mutant Cdc25A proteins in the transfected cells.

In Vitro Kinase and Phosphatase Assays

Objective: To determine if the 80-93 region is a substrate for upstream kinases and how its modification affects Cdc25A's phosphatase activity.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant full-length wild-type and mutant (in the 80-93 region) Cdc25A proteins, as well as relevant kinases (e.g., Chk1, GSK-3β) and the Cdc25A substrate, Cdk2/Cyclin E.

-

In Vitro Kinase Assay:

-

Incubate purified wild-type or mutant Cdc25A with a specific kinase in a kinase buffer containing [γ-³²P]ATP.

-

Separate the reaction products by SDS-PAGE.

-

Detect phosphorylated Cdc25A by autoradiography.

-

-

In Vitro Phosphatase Assay:

-

First, phosphorylate Cdk2/Cyclin E using an appropriate kinase (e.g., Wee1) to generate the inactive, phosphorylated substrate.

-

Incubate the phosphorylated Cdk2/Cyclin E with wild-type or mutant Cdc25A (pre-treated or not in a kinase assay) in a phosphatase buffer.

-

Measure the release of free phosphate using a malachite green-based assay or assess the dephosphorylation of Cdk2 by Western blot using a phospho-specific antibody.

-

The following diagram outlines a general workflow for studying the impact of the Cdc25A (80-93) peptide region.

Quantitative Data

While specific quantitative data for the Cdc25A (80-93) peptide is limited, the following tables summarize representative quantitative data for the full-length Cdc25A protein and its inhibitors, providing a context for the potential impact of modulating the function of the 80-93 region.

Table 1: Overexpression of Cdc25A in Human Cancers

| Cancer Type | Percentage of Tumors with Cdc25A Overexpression | Reference |

| Breast Cancer | 32-53% | [6] |

| Non-Small Cell Lung Cancer | 41% | [6] |

| Head and Neck Squamous Cell Carcinoma | 63% | [6] |

| Ovarian Cancer | 45% | [6] |

| Colorectal Cancer | 42% | [6] |

Table 2: Inhibition of Cdc25A Activity by Select Compounds

| Inhibitor | Target | IC₅₀ (µM) | Cell Line | Effect | Reference |

| NSC 663284 | Cdc25A, B, C | 0.08, 0.2, 0.1 | Multiple | G2/M arrest, apoptosis | [7] |

| PM-20 | Cdc25A | ~1.0 | Hep3B | G1 arrest, apoptosis | [8] |

| bpV(Me2Phen) | Cdc25A | <1.0 | Multiple | G1-S arrest, apoptosis | [9] |

Conclusion and Future Directions

The Cdc25A (80-93) peptide, with the sequence DSGSPQPSPLNRET, is located within a critical regulatory domain of the Cdc25A oncoprotein. While direct experimental evidence on the isolated peptide is sparse, its position within a region known to be targeted by post-translational modifications strongly suggests its involvement in the regulation of Cdc25A's stability and function. The methodologies outlined in this guide provide a framework for elucidating the precise role of this peptide region in Cdc25A-mediated tumorigenesis.

Future research should focus on:

-

Peptide Inhibition Studies: Synthesizing the Cdc25A (80-93) peptide and its modified versions (e.g., phosphorylated) to test their ability to disrupt protein-protein interactions involving the N-terminus of Cdc25A.

-

Structural Biology: Determining the structure of the N-terminal domain of Cdc25A in complex with its regulatory partners to visualize the role of the 80-93 region.

-

High-Throughput Screening: Developing assays centered on the 80-93 region to screen for small molecules that can modulate Cdc25A function.

A deeper understanding of the regulatory mechanisms involving the Cdc25A (80-93) peptide will undoubtedly pave the way for the development of novel and more specific anticancer therapeutics targeting the Cdc25A signaling axis.

References

- 1. uniprot.org [uniprot.org]

- 2. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. CDC25A pathway toward tumorigenesis: Molecular targets of CDC25A in cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDC25A Phosphatase Is a Target of E2F and Is Required for Efficient E2F-Induced S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide on the Interaction of Cdc25A (80-93) with Cyclin-Dependent Kinases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a pivotal role in regulating cell cycle progression by activating cyclin-dependent kinases (CDKs).[1][2][3] The activity of CDKs is controlled by inhibitory phosphorylation on threonine and tyrosine residues, and Cdc25A removes these phosphate groups, thereby triggering CDK activity and promoting entry into the S and M phases of the cell cycle. The N-terminal regulatory domain of Cdc25A contains multiple phosphorylation sites that are crucial for modulating its stability and interaction with CDKs.[1] This technical guide focuses on the specific interaction of the Cdc25A (80-93) peptide region with cyclin-dependent kinases, a key event in a negative feedback loop that controls Cdc25A levels.

Core Interaction: The Role of Serine 88 in the Cdc25A (80-93) Region

The amino acid sequence 80-93 of human Cdc25A is of particular interest as it contains a CDK consensus sequence and a critical phosphorylation site, Serine 88 (S88).[4][5] This region is a key target for a negative feedback mechanism mediated by CDK2/cyclin A.[4]

Quantitative Data on the Interaction of Cdc25A (80-93) with CDKs

| Feature | Description | Interacting Kinase | Reference |

| Key Residue | Serine 88 (S88) | CDK2/cyclin A, CDK1/cyclin A, CDK4/CDK6 | [4][6] |

| Interaction Type | Phosphorylation | CDK2/cyclin A, CDK1/cyclin A, CDK4/CDK6 | [4][6] |

| Functional Outcome | Phosphorylation of S88 leads to the degradation of Cdc25A, acting as a negative feedback loop to prevent over-activation of CDKs. | CDK2/cyclin A, CDK1/cyclin A | [4] |

| Quantitative Data | Specific kinetic parameters (Km, kcat) for the phosphorylation of the Cdc25A (80-93) peptide are not currently published. | - |

Signaling Pathway

The interaction of the Cdc25A (80-93) region with CDKs is a part of a tightly regulated signaling network that controls cell cycle progression. The phosphorylation of S88 by CDK2/cyclin A is a key step in a negative feedback loop.

Experimental Protocols

While a specific protocol for the Cdc25A (80-93) peptide is not explicitly detailed in the literature, a general methodology for a kinase assay using a peptide substrate can be adapted.

In Vitro Kinase Assay for Cdc25A S88 Phosphorylation

This protocol is designed to measure the phosphorylation of a synthetic Cdc25A (80-93) peptide by a purified active CDK-cyclin complex.

1. Materials and Reagents:

-

Kinase: Purified, active CDK2/cyclin A complex.

-

Substrate: Synthetic peptide corresponding to human Cdc25A residues 80-93 (e.g., biotinylated for capture).

-

ATP: [γ-32P]ATP for radioactive detection, or non-labeled ATP for other detection methods.

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij 35, 1 mM DTT.

-

Stopping Solution: 75 mM phosphoric acid.

-

Detection System: Streptavidin-coated membrane or plates for biotinylated peptides, and a phosphor imager or scintillation counter.

2. Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the kinase assay buffer, the desired concentration of the Cdc25A (80-93) peptide substrate, and the purified CDK2/cyclin A kinase.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP (or non-labeled ATP). The final ATP concentration should be close to the Km for the kinase, if known, or at a standard concentration (e.g., 100 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Capture and Wash: Spot the reaction mixture onto a streptavidin-coated membrane. Wash the membrane extensively with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated ATP.

-

Detection: Quantify the incorporated radioactivity using a phosphor imager or scintillation counter.

Conclusion and Future Directions

The interaction between the Cdc25A (80-93) region and cyclin-dependent kinases, specifically through the phosphorylation of Serine 88 by CDK2/cyclin A, represents a critical negative feedback mechanism for the control of cell cycle progression. While the qualitative aspects of this interaction are established, there is a clear need for quantitative studies to determine the precise kinetic parameters of this phosphorylation event. Such data would be invaluable for the development of computational models of the cell cycle and for the design of targeted therapeutics aimed at modulating Cdc25A activity in cancer and other proliferative diseases. Future research should focus on performing detailed kinetic analyses using the Cdc25A (80-93) peptide as a substrate for various CDK-cyclin complexes. Techniques such as Isothermal Titration Calorimetry (ITC) could also be employed to measure the direct binding affinity of this peptide to CDKs, further elucidating the molecular details of this important regulatory interaction.

References

- 1. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CyclinD-CDK4/6 complexes phosphorylate CDC25A and regulate its stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphorylation Landscape of the Cdc25A (80-93) Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a pivotal role in regulating cell cycle progression by activating cyclin-dependent kinases (CDKs). Its activity is tightly controlled, in part, by a series of phosphorylation events within its N-terminal regulatory domain. This technical guide provides an in-depth analysis of the phosphorylation sites located within the 80-93 amino acid sequence of human Cdc25A, a region critical for the protein's stability and function. Understanding the intricate phosphorylation patterns in this domain is essential for developing novel therapeutic strategies targeting cell cycle dysregulation in cancer and other proliferative diseases.

The human Cdc25A protein sequence from amino acids 80 to 93 is:

D S G G F C L D S G P L D

This region, and its immediate vicinity, contains a critical "DSG" motif that serves as a recognition site for ubiquitin ligases, marking Cdc25A for proteasomal degradation. Phosphorylation within and around this motif is a key regulatory mechanism.

Phosphorylation Sites and Regulating Kinases

The 80-93 region of Cdc25A and its flanking sequences are targeted by multiple kinases, leading to a complex regulatory network that fine-tunes Cdc25A stability and activity. The key phosphorylation sites and their corresponding kinases are summarized below.

| Phosphorylation Site | Amino Acid Sequence Context | Upstream Kinase(s) | Primary Consequence of Phosphorylation |

| Ser79 | LS DSGGFCLD | Casein Kinase 1α (CK1α) | Priming for subsequent phosphorylation and degradation |

| Ser82 | DSGS FCLDSG | Casein Kinase 1α (CK1α), NEK11 | Recognition by β-TrCP, leading to ubiquitination and degradation.[1] |

| Ser88 | FCLDS GPLD | CDK2/Cyclin A, NEK11 | Promotes Cdc25A degradation.[2][3] |

Signaling Pathways Regulating Cdc25A (80-93) Phosphorylation

The phosphorylation of Cdc25A within and near the 80-93 region is a highly regulated process involving a cascade of signaling events, often initiated in response to DNA damage or as part of normal cell cycle progression.

DNA Damage Response Pathway

In response to DNA damage, the checkpoint kinase Chk1 is activated. Chk1 phosphorylates Cdc25A on several residues, including Ser76, which acts as a priming event for subsequent phosphorylations by other kinases.[1] Activated Chk1 also phosphorylates and activates the kinase NEK11.[1] NEK11 then directly phosphorylates Cdc25A at Ser82 and Ser88, creating a binding site for the E3 ubiquitin ligase SCF/β-TrCP, which leads to the ubiquitination and subsequent proteasomal degradation of Cdc25A.[1][2][4][5][6][7][8] This rapid degradation of Cdc25A is a crucial step in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.

Cell Cycle-Dependent Regulation

During the normal cell cycle, particularly in the S and G2 phases, CDK2/cyclin A activity is high. CDK2/cyclin A can phosphorylate Cdc25A at Ser88, contributing to its turnover. This creates a negative feedback loop that helps to control the levels of active Cdc25A.

Experimental Protocols

In Vitro Kinase Assay for Cdc25A Phosphorylation

This protocol describes a general method for assessing the phosphorylation of a Cdc25A-derived peptide or recombinant protein by a specific kinase in vitro.

Materials:

-

Purified recombinant kinase (e.g., CK1α, NEK11, or CDK2/cyclin A)

-

Purified recombinant Cdc25A (full-length or a fragment containing the 80-93 region) or a synthetic peptide corresponding to this region.

-

Kinase Buffer (specific composition depends on the kinase, but a general buffer is 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP (10 μCi/reaction)

-

10X ATP stock solution (1 mM ATP in kinase buffer)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager screen and scanner

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

5 µL of 4X Kinase Buffer

-

2 µL of purified kinase

-

5 µL of purified Cdc25A substrate

-

6 µL of nuclease-free water

-

-

To initiate the reaction, add 2 µL of a mix of [γ-³²P]ATP and cold ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 2X SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen overnight.

-

Scan the screen to visualize the phosphorylated Cdc25A.

Mass Spectrometry for Phosphorylation Site Mapping

This protocol provides a general workflow for identifying phosphorylation sites on Cdc25A using mass spectrometry.

Workflow:

Detailed Steps:

-

Protein Isolation: Immunoprecipitate endogenous or epitope-tagged Cdc25A from cell lysates.

-

Protein Separation and Digestion: Separate the immunoprecipitated proteins by SDS-PAGE. Excise the band corresponding to Cdc25A and perform an in-gel digestion with a protease such as trypsin.

-

Phosphopeptide Enrichment: To increase the detection of low-abundance phosphopeptides, enrich the peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. The peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer.

-

Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences and the precise location of the phosphate group.

Conclusion

The phosphorylation of Cdc25A within the 80-93 amino acid region is a critical regulatory hub that integrates signals from both the DNA damage response and normal cell cycle progression machinery. The concerted action of kinases such as CK1, NEK11, and CDK2/cyclin A on Ser79, Ser82, and Ser88 fine-tunes the stability of Cdc25A, thereby controlling the activation of CDKs and the timing of cell cycle transitions. A thorough understanding of these phosphorylation events and the development of robust experimental protocols to study them are paramount for the discovery of novel therapeutic agents that can modulate Cdc25A activity for the treatment of cancer and other diseases characterized by aberrant cell proliferation.

References

- 1. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. NEK11 regulates CDC25A degradation and the IR-induced G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NEK11: linking CHK1 and CDC25A in DNA damage checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

Structural Analysis of the Human Cdc25A (80-93) Peptide: A Hub for Post-Translational Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human Cdc25A phosphatase is a critical regulator of cell cycle progression, and its aberrant activity is frequently associated with cancer. The N-terminal regulatory domain of Cdc25A is a key hub for controlling its stability and activity, largely through a series of post-translational modifications. This technical guide focuses on the structural and functional characteristics of a specific 14-amino acid peptide segment within this domain, spanning residues 80-93. While this region is intrinsically disordered and lacks a defined three-dimensional structure in isolation, its significance lies in its susceptibility to phosphorylation by multiple kinases, which in turn governs the protein's degradation. This document provides a comprehensive overview of the known phosphorylation events within the Cdc25A (80-93) peptide, the experimental methodologies to study them, and the downstream signaling pathways they influence.

Introduction

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) to drive cell cycle transitions, particularly the G1/S phase transition.[1][2] Its expression and activity are tightly regulated to ensure proper cell cycle control. The human Cdc25A protein is composed of a highly conserved C-terminal catalytic domain and a less conserved N-terminal regulatory domain.[3] The N-terminal domain, which includes the 80-93 peptide sequence, is largely unstructured and serves as a scaffold for numerous protein-protein interactions and post-translational modifications, primarily phosphorylation.[4] These modifications are critical for controlling the stability of Cdc25A, marking it for ubiquitination and subsequent proteasomal degradation.[5]

The amino acid sequence of the human Cdc25A (80-93) peptide is: T P S S G S S E S L S P A T

Structural Characteristics: An Intrinsically Disordered Region

Experimental and predictive studies indicate that the N-terminal regulatory domain of Cdc25A is intrinsically disordered.[4] This lack of a stable secondary or tertiary structure is a key functional feature, as it allows the region to be accessible to a variety of modifying enzymes, such as kinases. The Cdc25A (80-93) peptide, as part of this domain, does not adopt a fixed conformation. Its structural ensemble is likely a dynamic collection of rapidly interconverting, flexible structures. This inherent flexibility is crucial for its role as a signaling hub.

Post-Translational Modifications within the Cdc25A (80-93) Peptide

The Cdc25A (80-93) region is densely populated with serine and threonine residues, making it a prime target for phosphorylation. Several kinases have been identified that phosphorylate specific residues within this peptide, initiating a signaling cascade that ultimately leads to the degradation of Cdc25A.

Quantitative Data on Phosphorylation Sites

The following table summarizes the known phosphorylation sites within the human Cdc25A (80-93) peptide, the kinases responsible, and the functional consequences.

| Residue | Kinase(s) | Functional Outcome |

| Threonine 80 | Plk3 | Phosphorylation contributes to the degradation of Cdc25A.[1] |

| Serine 82 | NEK11, CK1alpha, CK1epsilon | Phosphorylation is a key step in marking Cdc25A for ubiquitination and proteasomal degradation.[1] |

| Serine 88 | NEK11 | Phosphorylation by NEK11 promotes the degradation of Cdc25A.[1] |

Note: While Serine 76 is just outside this specific peptide, its phosphorylation by CHK1, p38MAPK, and GSK3-β is also a critical event in the regulation of Cdc25A stability and often works in concert with phosphorylations within the 80-93 region.[1]

Signaling Pathways and Experimental Workflows

The phosphorylation of the Cdc25A (80-93) peptide is a central event in the DNA damage response and normal cell cycle control, leading to the timely degradation of Cdc25A.

Experimental Protocols

The study of Cdc25A (80-93) peptide phosphorylation and its consequences typically involves a combination of molecular biology, biochemistry, and cell biology techniques. A general workflow is outlined below.

Detailed Methodologies:

-

In Vitro Kinase Assays: Recombinant Cdc25A (80-93) peptide is incubated with a purified active kinase (e.g., Plk3, NEK11) in the presence of ATP. The reaction products are then analyzed by methods such as mass spectrometry to identify the specific sites of phosphorylation.

-

Mass Spectrometry: This is a powerful technique to precisely map phosphorylation sites on peptides and proteins. Following in vitro kinase assays or after immunoprecipitation of Cdc25A from cell lysates, the protein is digested into smaller peptides, which are then analyzed by mass spectrometry to identify those carrying a phosphate group.

-

Site-Directed Mutagenesis: To confirm the functional importance of a specific phosphorylation site, the corresponding serine or threonine residue in the full-length Cdc25A protein is mutated to a non-phosphorylatable residue, such as alanine (e.g., S82A). The stability and function of this mutant protein are then compared to the wild-type protein in cell-based assays.

-

Co-immunoprecipitation: This technique is used to study the interaction between phosphorylated Cdc25A and components of the ubiquitin ligase machinery, such as β-TrCP. An antibody against Cdc25A is used to pull down Cdc25A and any interacting proteins from cell lysates. The presence of β-TrCP in the immunoprecipitate is then detected by Western blotting.

-

Pulse-Chase Analysis: This method is used to measure the half-life of a protein. Cells are first incubated with a radiolabeled amino acid (the "pulse") to label newly synthesized proteins, including Cdc25A. The cells are then transferred to a medium containing non-radiolabeled amino acids (the "chase"). At different time points during the chase, Cdc25A is immunoprecipitated, and the amount of radioactivity remaining is measured to determine its rate of degradation.

Conclusion

The human Cdc25A (80-93) peptide, despite being intrinsically disordered, plays a pivotal role in the regulation of this key cell cycle phosphatase. Its primary structural feature is its flexibility, which allows it to serve as a substrate for multiple kinases. The phosphorylation events within this short peptide segment act as a molecular switch, initiating the degradation of Cdc25A and thereby controlling cell cycle progression and responding to cellular stress. Understanding the intricate details of these post-translational modifications and the signaling pathways they govern is crucial for the development of novel therapeutic strategies targeting the cell cycle machinery in cancer and other proliferative diseases. Further research focusing on the dynamic conformational changes of this peptide upon phosphorylation could provide deeper insights into its regulatory mechanisms.

References

The Role of the Cdc25A (80-93) Peptide in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a pivotal role in cell cycle progression by activating cyclin-dependent kinases (CDKs). Its activity is tightly regulated to ensure the fidelity of cell division. In response to genotoxic stress, a sophisticated signaling network, known as the DNA damage response (DDR), is activated to arrest the cell cycle and allow for DNA repair. A key event in this process is the rapid, ubiquitin-mediated degradation of Cdc25A, which prevents the activation of CDKs and halts cell cycle progression. Central to this degradation is a phosphodegron located within the N-terminal regulatory domain of Cdc25A, specifically within the region spanning amino acids 80-93. This technical guide provides an in-depth analysis of the involvement of the Cdc25A (80-93) peptide region in the DNA damage response, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

The Cdc25A (80-93) Peptide: A Critical Hub for DNA Damage-Induced Degradation

The amino acid sequence of human Cdc25A from residue 80 to 93 is SGFCLDS PGPLDSK. This region contains a critical DSG motif (residues 82-84) that acts as a phosphodegron, a signaling motif that, upon phosphorylation, targets the protein for ubiquitination and subsequent degradation by the proteasome.

Quantitative and Qualitative Data Summary

While specific kinetic data (e.g., K_m, V_max, K_d) for the isolated Cdc25A (80-93) peptide are not extensively available in the literature, the functional significance of key residues within and flanking this region has been well-established through mutagenesis studies. The following tables summarize the critical phosphorylation sites and their roles in the DNA damage response.

| Phosphorylation Site | Kinase(s) | Role in DNA Damage Response | Downstream Effect |

| Serine 76 (S76) | Chk1, GSK3β | Priming phosphorylation for subsequent phosphorylation events within the phosphodegron.[1] | Facilitates the recognition and phosphorylation of S79 and S82.[1] |

| Serine 79 (S79) | Casein Kinase 1α (CK1α) | Part of the phosphodegron recognized by β-TrCP.[1] | Contributes to the binding of the SCF/β-TrCP E3 ubiquitin ligase complex. |

| Serine 82 (S82) | NEK11, CK1α | A key phosphorylation site within the DSG motif, critical for β-TrCP recognition.[1] | Essential for the recruitment of β-TrCP, leading to Cdc25A ubiquitination.[1] |

| Serine 88 (S88) | CDK2 | Phosphorylation contributes to Cdc25A degradation.[2][3] | Enhances the recognition of the phosphodegron by β-TrCP. |

| Interacting Protein | Binding Site/Motif on Cdc25A | Role in DNA Damage Response |

| Chk1 | Phosphorylates S76 | A primary effector kinase in the ATR-mediated DNA damage response that initiates the Cdc25A degradation cascade. |

| NEK11 | Phosphorylates S82 | Activated by Chk1 to directly phosphorylate the core of the phosphodegron.[1] |

| β-TrCP (F-box protein) | Phosphorylated DSG motif (pS82) | The substrate recognition subunit of the SCF E3 ubiquitin ligase complex that binds to phosphorylated Cdc25A.[1] |

| SCF Complex | Binds to β-TrCP-associated Cdc25A | Catalyzes the polyubiquitination of Cdc25A, targeting it for proteasomal degradation. |

Signaling Pathways in the DNA Damage Response Involving Cdc25A (80-93)

Upon DNA damage, the ATM and ATR kinases are activated and subsequently phosphorylate and activate the checkpoint kinases Chk1 and Chk2. Chk1, in particular, plays a crucial role in the degradation of Cdc25A.

References

Whitepaper: The Oncogenic Potential of the Cdc25A (80-93) Fragment: A Master Regulatory Switch in Cell Cycle Control and Carcinogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cell division cycle 25A (Cdc25A) is a dual-specificity phosphatase and a critical regulator of cell cycle progression, acting as a potent proto-oncogene. Its overexpression is a hallmark of numerous human cancers and is frequently associated with poor prognosis.[1][2][3] The stability and function of the Cdc25A protein are tightly controlled, primarily through post-translational modifications within its N-terminal regulatory domain. This guide focuses on the 80-93 amino acid fragment, a pivotal region that functions as a master switch for Cdc25A degradation. This fragment contains a highly conserved DSG motif and key phosphorylation sites that, when modified, recruit the SCF/β-TrCP E3 ubiquitin ligase, targeting Cdc25A for proteasomal destruction.[1] Dysregulation of this process, through mutation or aberrant signaling, leads to the stabilization of Cdc25A, promoting uncontrolled cell proliferation and contributing to oncogenic transformation. This document provides an in-depth exploration of the signaling pathways governing this fragment, quantitative data on its functional impact, and detailed experimental protocols for its investigation.

Introduction: Cdc25A in the Cell Cycle and Cancer

Cdc25A plays an indispensable role in driving cell cycle transitions by activating cyclin-dependent kinases (CDKs). It removes inhibitory phosphates from key CDK residues, thereby activating cyclin E-CDK2, cyclin D-CDK4/6, and cyclin B-CDK1 complexes to promote G1/S and G2/M transitions, respectively.[1][3][4][5] Given its central role in proliferation, Cdc25A levels are meticulously regulated. In response to cellular stress, such as DNA damage, Cdc25A is rapidly degraded to enforce cell cycle checkpoints.[6][7] The failure of this degradation process is a common event in cancer, leading to sustained CDK activity and genomic instability. The 80-93 fragment lies at the heart of this critical degradation mechanism.

The Cdc25A (80-93) Fragment: A Hub for Proteasomal Degradation

The oncogenic potential of Cdc25A is intrinsically linked to its stability, which is primarily dictated by the phosphorylation status of the 80-93 region. This short peptide sequence contains multiple serine residues that are targeted by checkpoint kinases.

-

Key Motifs and Residues: The most critical feature within this region is the DSG motif (amino acids 86-88 in some isoforms, though the precise location can vary slightly). Phosphorylation of serine residues within and around this motif, particularly Serine 82, creates a recognition site, or phosphodegron, for β-TrCP, the substrate recognition component of the SCF (Skp1/Cul1/F-box) E3 ubiquitin ligase complex.[1][7]

-

Checkpoint Kinase Integration: In response to DNA damage or replication stress, the master kinases ATM and ATR activate downstream checkpoint kinases Chk1 and Chk2.[1] Chk1 directly phosphorylates Cdc25A on several sites, including Serine 76, which primes it for subsequent phosphorylation by other kinases like NEK11 on Serine 82, leading to β-TrCP binding and subsequent ubiquitination and degradation.[1][7]

Signaling Pathway: DNA Damage-Induced Cdc25A Degradation

The following diagram illustrates the canonical pathway leading to the degradation of Cdc25A, highlighting the central role of the 80-93 fragment.

Caption: DNA damage activates a kinase cascade targeting the Cdc25A (80-93) region for degradation.

Oncogenic Consequences of Dysregulated Degradation

Mutations within the 80-93 fragment or defects in the upstream checkpoint signaling pathways can uncouple Cdc25A from its degradation machinery. This stabilization of Cdc25A has profound oncogenic consequences.

-

Accelerated Cell Cycle Progression: Stabilized Cdc25A constitutively activates CDKs, driving cells prematurely through the G1/S and G2/M checkpoints. This leads to uncontrolled proliferation, a defining characteristic of cancer.[5]

-

Checkpoint Override: Elevated levels of Cdc25A can override the DNA damage checkpoints, allowing cells with genomic damage to continue dividing. This fosters genomic instability and the accumulation of cancer-promoting mutations.

-

Cooperation with Other Onco-signals: Cdc25A is a downstream target of transcription factors like E2F and c-Myc.[8][9] Its stabilization can amplify these oncogenic signals, creating a potent positive feedback loop that promotes tumorigenesis.

Signaling Pathway: Oncogenic Action of Stabilized Cdc25A

The diagram below illustrates how a stabilized form of Cdc25A, resulting from a dysregulated 80-93 fragment, drives the cell cycle forward.

Caption: Dysregulation of the 80-93 fragment stabilizes Cdc25A, driving CDK activation and proliferation.

Quantitative Data Analysis

The functional importance of the 80-93 fragment is underscored by quantitative studies analyzing the effects of specific mutations within this region on Cdc25A stability and cellular phenotype.

| Parameter Measured | Wild-Type (WT) Cdc25A | Mutant Cdc25A (e.g., S82A) | Reference |

| Protein Half-Life (Unstressed) | ~30-60 minutes | > 120 minutes | [1][7] |

| Protein Half-Life (+DNA Damage) | < 15 minutes | > 120 minutes (stabilized) | [10][11] |

| Interaction with β-TrCP | Strong (phosphorylation-dependent) | Abolished or significantly reduced | [7][12] |

| CDK2 Kinase Activity | Cyclical (peaks in S/G2) | Constitutively high | [5][7] |

| Colony Formation in Soft Agar | Low / None | High | [6] |

| G2/M Checkpoint Abrogation | Low (functional checkpoint) | High (checkpoint failure) | [10][11] |

Table 1: Summary of quantitative data comparing Wild-Type (WT) and degradation-resistant mutants of Cdc25A. Data are synthesized from multiple studies and represent typical findings.

Key Experimental Protocols

Investigating the oncogenic role of the Cdc25A (80-93) fragment requires a combination of molecular biology, cell biology, and biochemistry techniques.

Workflow for Assessing Oncogenic Potential

Caption: A typical experimental workflow to probe the function of the Cdc25A (80-93) fragment.

Protocol 1: Protein Half-Life Determination (Cycloheximide Chase)

-

Cell Culture: Plate human cell lines (e.g., U2OS, HeLa) transfected with either WT-Cdc25A or a mutant (e.g., S82A) expression vector.

-

Treatment: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to inhibit new protein synthesis. This marks time point zero (t=0).

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of total protein from each time point by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Cdc25A. Also probe for a stable loading control (e.g., β-actin).

-

Analysis: Quantify the Cdc25A band intensity at each time point using densitometry software. Normalize to the loading control. Plot the relative Cdc25A level against time to determine the rate of degradation and calculate the protein half-life.

Protocol 2: Co-Immunoprecipitation (Co-IP) of Cdc25A and β-TrCP

-

Cell Preparation: Transfect HEK293T cells with expression vectors for tagged WT-Cdc25A or mutant-Cdc25A, along with a vector for tagged β-TrCP.

-

Proteasome Inhibition (Optional but Recommended): Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow the protein complex to accumulate.

-

Lysis: Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease/phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add an antibody against the tag on Cdc25A to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the tag on β-TrCP. An input lane should be run to confirm protein expression.

Conclusion and Therapeutic Outlook

The Cdc25A (80-93) fragment is not merely a small part of a larger protein; it is the Achilles' heel of a potent oncogene. Its status as a phosphodegron integrates upstream checkpoint signals with the ubiquitin-proteasome machinery to ensure timely cell cycle arrest. The stabilization of Cdc25A through the dysregulation of this fragment is a critical step in the development and progression of many cancers. Therefore, this region presents a compelling, albeit challenging, target for therapeutic intervention. Strategies aimed at modulating the protein-protein interactions between this fragment and its regulators—such as small molecules that stabilize the Cdc25A/β-TrCP interaction or inhibit kinases that prevent its phosphorylation—could offer novel avenues for selectively targeting cancer cells with a compromised DNA damage response. Further research into the precise structural and molecular determinants of this interaction is essential for the development of such targeted therapies.

References

- 1. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. mdpi.com [mdpi.com]

- 5. Ectopic Expression of Cdc25A Accelerates the G1/S Transition and Leads to Premature Activation of Cyclin E- and Cyclin A-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDC25A - Wikipedia [en.wikipedia.org]

- 7. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDC25A Phosphatase Is a Target of E2F and Is Required for Efficient E2F-Induced S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Utilizing the Cdc25A (80-93) Peptide for In Vitro Kinase Assays

Introduction

The Cell division cycle 25A (Cdc25A) phosphatase is a critical regulator of cell cycle progression, essential for the G1/S and G2/M transitions.[1] It functions by removing inhibitory phosphate groups from cyclin-dependent kinases (CDKs), such as CDK2 and CDK1, thereby activating them.[1][2] Given its central role, the activity of Cdc25A is tightly controlled by a variety of post-translational modifications, primarily phosphorylation by upstream kinases. Dysregulation of Cdc25A is frequently observed in various cancers, making it a key target for therapeutic development.[3][4]

The N-terminal region of Cdc25A is a regulatory domain containing multiple phosphorylation sites that are targets for cell cycle and checkpoint kinases. The Cdc25A (80-93) peptide fragment encompasses some of these key regulatory sites, including Serine 88 (S88), making it an excellent substrate for studying the activity of specific kinases in vitro.

Cdc25A (80-93) Peptide as a Kinase Substrate

The Cdc25A (80-93) peptide serves as a specific substrate for kinases that regulate Cdc25A function. Notably, this region contains the S88 residue, which is a target for a negative feedback loop mediated by CDK2/cyclin A.[5] Phosphorylation at this site is thought to prevent the over-activation of the CDK2 pathway. Other kinases, such as DYRK2 and PIM-2, have also been shown to phosphorylate the full-length Cdc25A protein, and peptide fragments like Cdc25A (80-93) are valuable tools for dissecting these interactions.[6][7] Using this peptide in in vitro kinase assays allows for the precise measurement of a specific kinase's activity and is a powerful method for screening potential inhibitors or activators.

Signaling Pathway Context

Cdc25A is a central node in the cell cycle control network. During normal cell cycle progression, its expression is induced, and it activates CDK-cyclin complexes to drive DNA replication and mitosis. In response to cellular stress, such as DNA damage, checkpoint kinases like CHK1 and CHK2 are activated.[8] These kinases phosphorylate Cdc25A, leading to its ubiquitination and subsequent degradation by the proteasome, which enforces cell cycle arrest.[5] The diagram below illustrates the position of Cdc25A within this regulatory network.

Caption: Cdc25A regulation and its role in cell cycle progression.

Summary of Kinase Interactions with Cdc25A

The following table summarizes key kinases known to phosphorylate the Cdc25A protein, with a focus on sites within or near the (80-93) peptide region. Quantitative kinetic data for specific peptide substrates are often proprietary or not widely published; therefore, the table focuses on the phosphorylation site and its functional consequence.

| Kinase | Phosphorylation Site(s) on Cdc25A | Reported Effect on Cdc25A | Reference(s) |

| CDK2/Cyclin A | Serine 88 (S88) | Feedback inhibition of Cdc25A activity. | [5] |

| DYRK2 | At least 7 residues (unspecified) | Targets Cdc25A for proteasomal degradation. | [6][9] |

| PIM-2 | Unspecified | Directly phosphorylates and promotes degradation. | [7] |

| CHK1 | Serine 76, Serine 123, etc. | Primes for ubiquitination and degradation. | [1][10] |

| CDK1/Cyclin B | Serine 17, Serine 115 | Stabilizes Cdc25A protein during mitosis. | [10][11] |

Protocols: In Vitro Kinase Assays Using Cdc25A (80-93) Peptide

The following protocols provide methodologies for determining the activity of a kinase of interest using the Cdc25A (80-93) peptide as a substrate. Both a traditional radioactive method and a non-radioactive luminescence-based method are described.

Caption: A generalized workflow for performing an in vitro kinase assay.

Protocol 1: Radioactive Kinase Assay ([γ-³²P]ATP)

This method offers high sensitivity and is considered a gold standard for quantifying kinase activity.

A. Materials and Reagents

-

Purified active kinase of interest (e.g., CDK2/Cyclin A)

-

Cdc25A (80-93) Peptide Substrate (e.g., 1 mg/mL stock in water)

-

Kinase Reaction Buffer (5X): 250 mM HEPES (pH 7.4), 100 mM MgCl₂, 50 mM MnCl₂, 5 mM DTT. Store at -20°C.

-

ATP Solution: 10 mM cold ATP in sterile water. Store at -20°C.

-

[γ-³²P]ATP (10 μCi/μL)

-

P81 Phosphocellulose Paper

-

Wash Buffer: 0.75% Phosphoric Acid

-

Scintillation Counter and Scintillation Fluid

-

Stop Solution: 30% Acetic Acid

B. Procedure

-

Prepare ATP Mix: For a 100 μM final ATP concentration in a 25 μL reaction, prepare a working ATP mix. For 10 reactions, combine:

-

10 μL of 10 mM cold ATP

-

1-2 μL of [γ-³²P]ATP

-

88 μL of sterile water (Adjust volumes as needed for desired specific activity and final concentration).

-

-

Set Up Kinase Reaction: On ice, combine the following in a microcentrifuge tube for a total volume of 25 μL:

-

5 μL of Kinase Reaction Buffer (5X)

-

5 μL of Cdc25A (80-93) peptide (for a final concentration of 50-200 μM)

-

1-10 ng of purified active kinase (optimize amount empirically)

-

x μL of sterile water to bring the volume to 20 μL

-

-

Initiate Reaction: Add 5 μL of the prepared ATP Mix to each tube to start the reaction. Mix gently.

-

Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. Ensure the reaction time is within the linear range of the assay.

-

Terminate Reaction: Stop the reaction by spotting 20 μL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).

-

Wash P81 Paper:

-

Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid.

-

Wash three times with gentle stirring for 5 minutes each with fresh phosphoric acid.

-

Perform a final wash with acetone for 2 minutes to air dry the papers.

-

-

Quantification:

-

Place the dried P81 paper in a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

Include a "no enzyme" or "no substrate" control to determine background CPM.

-

Protocol 2: Non-Radioactive Luminescence Kinase Assay (ADP-Glo™ Assay)

This method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is safer, generates less waste, and is amenable to high-throughput screening.[12]

A. Materials and Reagents

-

Purified active kinase of interest (e.g., CDK2/Cyclin A)

-

Cdc25A (80-93) Peptide Substrate

-

Kinase Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 40 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT.

-

ATP Solution (concentration depends on kinase Km for ATP; e.g., 100 μM)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

White, opaque 96-well or 384-well plates

-

Luminometer

B. Procedure

-

Set Up Kinase Reaction: In a well of a white opaque plate, set up a 5 μL kinase reaction:

-

2.5 μL of Kinase Reaction Buffer (2X) containing ATP and Cdc25A (80-93) peptide.

-

2.5 μL of kinase diluted in Kinase Buffer (or buffer alone for a "no enzyme" control). (Final concentrations should be optimized; e.g., 10-50 μM ATP, 50-200 μM peptide, 1-10 ng kinase).

-

-

Incubation: Mix gently and incubate the plate at room temperature or 30°C for 30-60 minutes.

-

Terminate Reaction & Deplete ATP: Add 5 μL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

-

Second Incubation: Incubate the plate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light.

-

Third Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Quantification: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus to the kinase activity.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Ectopic Expression of Cdc25A Accelerates the G1/S Transition and Leads to Premature Activation of Cyclin E- and Cyclin A-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDC25A pathway toward tumorigenesis: Molecular targets of CDC25A in cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cell Cycle-Regulatory CDC25A Phosphatase Inhibits Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. DSpace [repositori.upf.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A novel CDC25A/DYRK2 regulatory switch modulates cell cycle and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Regulation of G2/M events by Cdc25A through phosphorylation-dependent modulation of its stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Application Notes and Protocols: High-Throughput Screening Using Cdc25A (80-93) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 25A (Cdc25A) is a dual-specificity phosphatase that plays a critical role in regulating cell cycle progression by activating cyclin-dependent kinases (CDKs).[1] Its overexpression is linked to numerous human cancers, making it a prime target for anticancer drug discovery.[1] The N-terminal regulatory domain of Cdc25A contains multiple phosphorylation sites that are crucial for controlling its stability and activity. Specifically, the region encompassing amino acids 80-93 is a hub for regulatory post-translational modifications.

This peptide sequence contains or is in immediate proximity to key serine/threonine residues, such as Serine 76, which is a phosphorylation target for Glycogen Synthase Kinase 3β (GSK-3β).[2] This phosphorylation event, often primed by Polo-like kinase 3 (Plk-3) at Threonine 80, marks Cdc25A for ubiquitination and subsequent proteasomal degradation.[2] Furthermore, Checkpoint Kinase 1 (Chk1) can phosphorylate Cdc25A at Serine 75, also contributing to its degradation, particularly in response to DNA damage.[3][4] These interactions are pivotal for maintaining genomic integrity by controlling the levels of active Cdc25A.

Given the importance of this region in regulating Cdc25A stability, the Cdc25A (80-93) peptide serves as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering small molecule inhibitors that can modulate these protein-protein interactions. Such inhibitors could potentially stabilize or destabilize Cdc25A, offering novel therapeutic strategies for cancer treatment.

This document provides detailed application notes and a protocol for a fluorescence polarization (FP)-based high-throughput screening assay designed to identify inhibitors of the interaction between the Cdc25A (80-93) peptide and a relevant kinase, such as GSK-3β or Chk1.

Signaling Pathway and Regulation of Cdc25A Stability

The stability of Cdc25A is tightly regulated by a series of phosphorylation and ubiquitination events, many of which are centered around the 80-93 amino acid region. The following diagram illustrates this critical regulatory pathway.

Caption: Regulation of Cdc25A stability via phosphorylation.

High-Throughput Screening Application: Fluorescence Polarization Assay

A fluorescence polarization (FP) assay is a homogeneous, solution-based technique ideal for HTS of protein-peptide interactions.[5][6] The principle relies on the difference in the rotational speed of a small, fluorescently labeled peptide versus the larger complex it forms when bound to a protein.[7] In this proposed assay, a fluorescently-labeled Cdc25A (80-93) peptide is used as a probe to monitor its binding to a kinase (e.g., GSK-3β). Small molecules from a compound library that disrupt this interaction will displace the labeled peptide, leading to a decrease in the fluorescence polarization signal.

Assay Principle:

-

Low Polarization State: The small, fluorescently-labeled Cdc25A (80-93) peptide tumbles rapidly in solution, resulting in a low FP signal.

-

High Polarization State: When the larger kinase protein binds to the labeled peptide, the resulting complex tumbles much more slowly, leading to a high FP signal.

-

Inhibition Detection: A "hit" compound that successfully competes with the peptide for binding to the kinase will release the labeled peptide, causing it to tumble rapidly again and thus decrease the FP signal.

Experimental Workflow

The following diagram outlines the workflow for the proposed HTS campaign using the Cdc25A (80-93) peptide.

Caption: HTS workflow for Cdc25A (80-93) interaction inhibitors.

Detailed Experimental Protocol

This protocol describes a fluorescence polarization-based competitive binding assay in a 384-well format to screen for inhibitors of the Cdc25A (80-93)-Kinase interaction.

Materials and Reagents

-

Cdc25A (80-93) Peptide: Custom synthesized with an N-terminal fluorescent label (e.g., TAMRA or FITC). Sequence: [Fluorophore]-TDRVGISFEDS (Human Cdc25A, residues 80-90, with additional flanking residues for stability if required).

-

Kinase Protein: Recombinant, purified GSK-3β or Chk1.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Test Compounds: Small molecule library dissolved in 100% DMSO.

-

Control Inhibitor: An unlabeled version of the Cdc25A (80-93) peptide or a known small molecule inhibitor.

-

Plates: Black, low-volume 384-well assay plates.

-

Instrumentation: A multi-mode plate reader capable of measuring fluorescence polarization.

Assay Development (Pre-HTS)

-